1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride
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Description
1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is a member of benzotriazoles . It is a versatile chemical compound extensively used in scientific research due to its diverse applications and unique properties.
Molecular Structure Analysis
The molecular formula of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is C10H10ClN3O . The InChI code isInChI=1S/C10H10ClN3O/c1-6(2)14-9-4-3-7(10(11)15)5-8(9)12-13-14/h3-6H,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is 223.66 g/mol . It has a XLogP3 value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass are 223.0512396 g/mol . The topological polar surface area is 47.8 Ų .Scientific Research Applications
Environmental Impact and Removal
1H-benzo-1,2,3-triazole (BTri) and its derivatives, including 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, are used in various industrial and household applications. Their elimination from wastewater treatment plants varies, and they have been found in significant concentrations in surface waters, highlighting their persistence in the environment. Activated carbon filtration and ozonation may be required to remove them from water sources (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Chemical Synthesis and Applications
- 1-Carbamoyl-1H-benzotriazole, an effective carbamoyl chloride substitute, can be synthesized from 1,2-diaminobenzene in a simple two-step process. This indicates the potential for deriving various analogs, including 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, for diverse applications (Perry, Holding, & Tyrrell, 2008).
- The compound is a key intermediate in the synthesis of pyrrole-containing heterocycles. These heterocycles are important in various fields including pharmaceutical and material sciences (Galenko, Shakirova, Bodunov, Novikov, & Khlebnikov, 2020).
Organic Chemistry and Catalysis
- It serves as an intermediate in homologation reactions, showcasing its role in organic synthesis (Katritzky, Zhang, & Fang, 2000).
- Its derivatives, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, have been synthesized, hinting at its versatility in creating new chemical entities (Wang, Jian, & Liu, 2008).
Environmental Degradation Studies
- The compound's biodegradation process has been studied, with identification of major transformation products. This research is crucial for understanding its environmental fate and developing strategies for its removal (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).
Antimicrobial Applications
- Certain derivatives, such as N-acyl-1H-1,2,3-benzotriazoles, have been synthesized and shown to possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Rauf & Gangal, 2008).
properties
IUPAC Name |
1-propan-2-ylbenzotriazole-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)14-9-4-3-7(10(11)15)5-8(9)12-13-14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHENRZPYCHJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)Cl)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383249 |
Source
|
Record name | 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride | |
CAS RN |
679806-67-8 |
Source
|
Record name | 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 679806-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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